Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate
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Overview
Description
Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate is a synthetic organic compound known for its utility in peptide synthesis and as an acylating agent. This compound is part of the benzotriazole family, which is widely recognized for its stability and reactivity in various chemical processes. It is particularly valuable in the field of medicinal chemistry due to its role in the synthesis of peptide mimetics and conjugates.
Mechanism of Action
Target of Action
It is known that n-(protected α-aminoacyl)benzotriazoles, a class of compounds to which this molecule belongs, are powerful acylating agents frequently used for preparing peptides and their mimetics and conjugates . These compounds play a crucial role in peptide-protein interactions, which are central to cell biology .
Mode of Action
N-(protected α-aminoacyl)benzotriazoles, including this compound, are efficient intermediates for n- and o-aminoacylation . These intermediates are very useful for synthesizing biologically relevant peptides and peptide conjugates in high yields and purity .
Biochemical Pathways
Given its role in peptide synthesis, it can be inferred that this compound may influence various biochemical pathways involving peptides and proteins .
Pharmacokinetics
Many of these drawbacks can be improved by the derivatization of the biomolecules .
Result of Action
Given its role in peptide synthesis, it can be inferred that this compound may have significant effects on cellular functions mediated by peptides and proteins .
Action Environment
It is known that the synthesis of this compound can be improved when the reaction is carried out at low temperatures (5–10 °c) and briefly irradiated in an ultrasonic bath .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate typically involves the reaction of 2-{2-[(benzyloxy)carbonyl]amino}acetamidoacetic acid with benzotriazole. This reaction is often carried out using the Katritzky method, which is known for its efficiency in producing high yields of the desired product . The reaction conditions generally include:
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate has numerous applications in scientific research:
Biology: The compound is employed in the study of peptide-protein interactions, which are crucial for understanding cellular processes.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents, improving their stability and bioavailability.
Industry: The compound finds use in the production of specialty chemicals and materials, particularly in the synthesis of advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate
- N-(Protected α-aminoacyl)benzotriazoles
- Benzotriazole-based coupling agents
Uniqueness
This compound is unique due to its high reactivity and stability, making it an excellent choice for peptide synthesis. Compared to other benzotriazole derivatives, it offers superior yields and purity in the formation of peptide bonds, which is critical for the production of biologically active peptides and proteins .
Properties
IUPAC Name |
benzyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15(20-14-9-5-4-8-13(14)18-19-20)10-17-16(22)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYFGDLDAFXEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173459-80-8 |
Source
|
Record name | 173459-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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